molecular formula C21H30N2O3 B5495008 N-[(1R,3S)-3-(cyclooctylcarbamoyl)cyclopentyl]-3-hydroxybenzamide

N-[(1R,3S)-3-(cyclooctylcarbamoyl)cyclopentyl]-3-hydroxybenzamide

Cat. No.: B5495008
M. Wt: 358.5 g/mol
InChI Key: JVYYTHPMZCJFDH-FUHWJXTLSA-N
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Description

N-[(1R,3S)-3-(cyclooctylcarbamoyl)cyclopentyl]-3-hydroxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by a cyclooctylcarbamoyl group attached to a cyclopentyl ring, which is further connected to a hydroxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,3S)-3-(cyclooctylcarbamoyl)cyclopentyl]-3-hydroxybenzamide typically involves multiple steps, starting with the preparation of the cyclooctylcarbamoyl intermediate. This intermediate is then reacted with a cyclopentyl derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,3S)-3-(cyclooctylcarbamoyl)cyclopentyl]-3-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxybenzamide moiety can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the cyclooctylcarbamoyl can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-[(1R,3S)-3-(cyclooctylcarbamoyl)cyclopentyl]-3-hydroxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(1R,3S)-3-(cyclooctylcarbamoyl)cyclopentyl]-3-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R,3S)-3-(cyclooctylcarbamoyl)cyclopentyl]-3-methoxybenzamide
  • N-[(1R,3S)-3-(cyclooctylcarbamoyl)cyclopentyl]-3-aminobenzamide

Uniqueness

N-[(1R,3S)-3-(cyclooctylcarbamoyl)cyclopentyl]-3-hydroxybenzamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(1R,3S)-3-(cyclooctylcarbamoyl)cyclopentyl]-3-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c24-19-10-6-7-15(14-19)20(25)23-18-12-11-16(13-18)21(26)22-17-8-4-2-1-3-5-9-17/h6-7,10,14,16-18,24H,1-5,8-9,11-13H2,(H,22,26)(H,23,25)/t16-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYYTHPMZCJFDH-FUHWJXTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2CCC(C2)NC(=O)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CCC1)NC(=O)[C@H]2CC[C@H](C2)NC(=O)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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